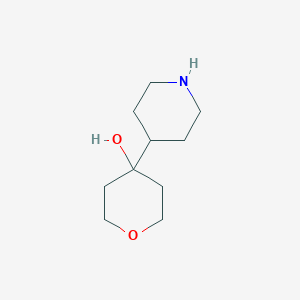

4-Piperidin-4-yloxan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(3-7-13-8-4-10)9-1-5-11-6-2-9/h9,11-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANXLQINIOYFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1896752-81-0 | |

| Record name | 4-(piperidin-4-yl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 4 Piperidin 4 Yloxan 4 Ol

Reactivity of the Tertiary Alcohol Functionality in 4-Piperidin-4-yloxan-4-ol

The tertiary alcohol group in the this compound scaffold is a key site for a variety of chemical modifications. Its reactivity is influenced by the steric hindrance around the hydroxyl group and the electronic effects of the piperidine (B6355638) ring.

Dehydration Mechanisms and Alkene Formation

The dehydration of tertiary alcohols, such as the one present in this compound, is a classic acid-catalyzed elimination reaction that leads to the formation of alkenes. quora.com This transformation typically proceeds through an E1 (unimolecular elimination) mechanism due to the stability of the resulting tertiary carbocation intermediate. libretexts.orgyoutube.com

The mechanism initiates with the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form an alkyloxonium ion. libretexts.org This protonation step converts the poor leaving group (-OH) into a good leaving group (-OH2). The subsequent departure of a water molecule results in the formation of a tertiary carbocation at the C4 position of the piperidine ring. quora.comyoutube.com The stability of this carbocation is a critical factor driving the reaction via the E1 pathway. stackexchange.com Finally, a weak base, typically the conjugate base of the acid catalyst or a water molecule, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding an unsaturated piperidine derivative. libretexts.org

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com In the case of this compound, elimination can potentially lead to two different alkene products, depending on which adjacent proton is removed. Undesirable dehydration to Δ³-piperidines can occur if a significant excess of acid is utilized. google.com

Table 1: Reaction Conditions for Dehydration of Tertiary Alcohols

| Alcohol Type | Catalyst | Temperature Range (°C) | Mechanism |

|---|---|---|---|

| Primary | Strong Acid (e.g., H₂SO₄) | 170-180 | E2 |

| Secondary | Strong Acid (e.g., H₂SO₄) | 100-140 | E1 |

| Tertiary | Strong Acid (e.g., H₂SO₄) | 25-80 | E1 |

This table is based on general principles of alcohol dehydration. libretexts.org

Esterification and Etherification Reaction Pathways

Esterification: The tertiary alcohol of this compound can undergo esterification to form corresponding esters. However, direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is often inefficient for tertiary alcohols due to steric hindrance and the competing dehydration reaction.

More effective methods involve the use of more reactive acylating agents. For instance, reaction with an acid halide or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine) can lead to the desired ester. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. The base then assists in removing the proton from the alcohol, and the leaving group (halide or carboxylate) departs, yielding the ester.

Etherification: Ether synthesis involving tertiary alcohols like this compound requires specific conditions to avoid elimination. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols because the strong base required to form the alkoxide would promote elimination of the alkyl halide.

A more suitable approach for forming ethers from tertiary alcohols is through reaction with an alkyl halide under acidic conditions or by using specific reagents. For example, etherification can be achieved using sodium hydride and a catalytic amount of 15-crown-5 (B104581) with an appropriate alkyl halide. This method facilitates the formation of the ether linkage while minimizing side reactions.

Transformations Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring of this compound is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations.

Alkylation and Acylation Reactions on Nitrogen

Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated by reaction with alkyl halides. This reaction, a nucleophilic substitution, involves the lone pair of electrons on the nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.netodu.edu The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid formed, which would otherwise protonate the starting amine and halt the reaction. researchgate.net It is important to control the stoichiometry of the alkylating agent to avoid over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Acylation: Acylation of the piperidine nitrogen can be achieved by reacting it with acylating agents like acid chlorides or anhydrides. Similar to alkylation, this is a nucleophilic acyl substitution reaction where the nitrogen atom attacks the carbonyl carbon of the acylating agent. A base is typically added to scavenge the acid byproduct. This reaction is generally very efficient and leads to the formation of a stable amide.

Table 2: Common Reagents for N-Alkylation and N-Acylation of Piperidines

| Transformation | Reagent Class | Specific Examples | Base |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, NaHCO₃, Triethylamine (B128534) |

| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine (B92270), Triethylamine |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Propionic anhydride | Pyridine, Triethylamine |

Oxidation and Reduction Pathways of the Amine Functionality

Oxidation: The secondary amine of the piperidine ring can be oxidized to various products depending on the oxidizing agent and reaction conditions. Biological N-oxidation of piperidine can result in the formation of N-hydroxy piperidine and 2, 3, 4, 5-tetrahydro-pyridine-1-oxide. nih.gov Chemical oxidation using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of a piperidine N-oxide. google.comscholarpublishing.org Further oxidation can lead to ring-opened products or other complex structures. The oxidation can also be directed to the C-H bonds of the ring, particularly when the nitrogen is protected. nih.gov For instance, photocatalytic oxidation can lead to α-hydroxylation. chemrxiv.org

Reduction: While the piperidine ring is already saturated, the corresponding N-oxide can be reduced back to the parent amine. google.com This reduction can be achieved using various reducing agents. A mild and efficient method for the reduction of pyridine N-oxides to piperidines employs ammonium formate (B1220265) and palladium on carbon. organic-chemistry.orgacs.orgresearchgate.net Other methods include the use of tetrahydroxydiboron, which acts as a mild and selective reducing agent for pyridine-N-oxides. thieme-connect.com These reductions are crucial in synthetic strategies where the N-oxide is used as a protecting or activating group. thieme-connect.com

Quaternization Reactions of the Piperidine Nitrogen

Quaternization involves the further alkylation of the tertiary amine (formed after initial N-alkylation) to produce a quaternary ammonium salt. researchgate.net This is achieved by reacting the N-alkylated piperidine with an excess of an alkyl halide. The reaction is a type of Menshutkin reaction. researchgate.net The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom and are often used as phase-transfer catalysts, ionic liquids, or in biological applications. researchgate.net The rate and success of the quaternization reaction can be influenced by the nature of the alkyl halide and the steric hindrance around the nitrogen atom. mdpi.com

Ring-Opening and Rearrangement Reactions of this compound

The structure of this compound, featuring both a piperidine and an oxane ring, presents possibilities for a variety of ring-opening and rearrangement reactions. The reactivity of the molecule is dictated by the interplay of the basic nitrogen atom of the piperidine ring and the oxygen atom of the oxane ring, as well as the tertiary alcohol.

The ether linkage within the oxane ring is susceptible to cleavage under both acidic and basic conditions, although acidic conditions are generally more effective for cyclic ethers.

Under Acidic Conditions:

Protonation of the oxane oxygen atom would be the initial step, forming a good leaving group (a hydroxyl group). A nucleophile can then attack one of the adjacent carbon atoms, leading to the opening of the ring. The regioselectivity of this attack would be influenced by steric and electronic factors. In the case of this compound, the presence of the bulky piperidinyl group at the 4-position of the oxane ring would likely direct the nucleophilic attack to the less hindered carbon atoms.

Mechanism:

Protonation of the oxane oxygen.

Nucleophilic attack at a carbon adjacent to the oxonium ion.

Cleavage of the C-O bond and ring opening.

Under Basic Conditions:

Ring opening of ethers under basic conditions is generally more difficult and requires harsh conditions or the presence of a suitably positioned activating group. For the oxane ring in this compound, direct cleavage by an external base is unlikely. However, intramolecular reactions could be envisaged, for instance, if the piperidine nitrogen were to act as an internal nucleophile, though this would lead to a highly strained fused system and is therefore improbable. A more plausible scenario for base-induced cleavage would involve derivatization of the hydroxyl group to a better leaving group.

| Condition | Reagent Example | Probable Mechanism | Illustrative Product Type |

| Acidic | HBr, HI | SN2-like attack on the protonated ether | Dihalogenated piperidine derivative |

| Acidic | H2O / H+ | Acid-catalyzed hydrolysis | Diol-substituted piperidine |

| Basic | NaH (followed by derivatization) | Intramolecular substitution (if activated) | Fused bicyclic system (unlikely) |

While this compound is not a fused system itself, it could serve as a precursor to such systems. Transannular interactions, which are non-bonding interactions between atoms across a ring, can significantly influence the conformation and reactivity of medium-sized rings. In hypothetical fused systems derived from this compound, interactions between the piperidine nitrogen and atoms across the newly formed ring could occur.

Computational studies on related fused heterocyclic systems have shown that the strength of these interactions is dependent on the nature of the interacting atoms. nih.gov For instance, strong interactions are observed with groups like BOH, while weaker interactions are seen with sp³ hybridized carbons. nih.gov These interactions can affect the molecule's shape and electron distribution, potentially modifying its properties. nih.gov

| Interacting Atoms in a Fused System | Strength of Interaction | Potential Consequence |

| N across to C=O | Moderate | Conformational restriction, altered reactivity of the carbonyl group |

| N across to CH2 | Weak | Minor conformational preference |

| N across to a heteroatom (e.g., S) | Moderate to Weak | Influence on the electronic properties of both rings |

Acid-Base Chemistry and Protonation Equilibria of this compound (Focus on mechanistic implications)

The acid-base chemistry of this compound is primarily governed by the basicity of the piperidine nitrogen. The pKa of the conjugate acid of piperidine is around 11.2, indicating that the piperidine ring in this compound will be protonated under acidic conditions. The tertiary hydroxyl group is significantly less acidic, with an estimated pKa likely in the range of 16-18, and will only be deprotonated under very strong basic conditions.

The protonation state of the piperidine nitrogen has significant mechanistic implications for the reactivity of the molecule.

Protonated Form (Acidic Media): When the piperidine nitrogen is protonated, it becomes a bulky, positively charged group. This can influence the reactivity of the oxane ring in several ways:

Electronic Effect: The positive charge can withdraw electron density through the sigma bonds, potentially making the oxane oxygen slightly less basic and thus less susceptible to protonation.

Steric Hindrance: The protonated piperidinium (B107235) group will exert significant steric hindrance, which could influence the regioselectivity of any ring-opening reactions of the oxane.

Conformational Lock: The bulky and charged group may lock the molecule into a specific conformation, which in turn could affect its reactivity.

Neutral Form (Basic or Neutral Media): In its neutral form, the piperidine nitrogen is a nucleophile. While it is sterically hindered, it could potentially participate in intramolecular reactions, although, as mentioned, the formation of highly strained systems is a barrier.

The protonation equilibria of similar heterocyclic compounds have been studied, and the pKBH+ values are highly dependent on the substituents. nih.gov

| Species | Approximate pKa | Dominant Form in Aqueous Solution at pH 7 | Mechanistic Implication |

| Protonated Piperidine Nitrogen | ~11 | Protonated | Reduced nucleophilicity of nitrogen, potential for steric hindrance |

| Tertiary Hydroxyl Group | ~17 | Neutral | Can act as a hydrogen bond donor |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for transformations of this compound are not available. However, general principles can be applied to predict the behavior of its potential reactions.

Reaction Kinetics:

The rates of the ring-opening reactions of the oxane would be expected to follow pseudo-first-order kinetics under conditions where the acid or base is in large excess. The rate would depend on several factors:

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

Concentration of Acid/Base: The rate of acid-catalyzed cleavage would be proportional to the concentration of the acid.

Solvent: The choice of solvent would influence the stability of the transition states and thus the reaction rate. Polar protic solvents might stabilize charged intermediates in an SN1-type mechanism, while polar aprotic solvents might favor an SN2 mechanism.

Kinetic studies of the reactions of piperidine with various electrophiles have been conducted and often show second-order rate coefficients. google.com

Thermodynamics:

The thermodynamics of the ring-opening reactions would be governed by the change in enthalpy (ΔH) and entropy (ΔS).

Entropy (ΔS): Ring-opening reactions generally lead to an increase in entropy as one molecule is converted into a more flexible, acyclic molecule, or into two separate molecules. This positive entropy change would favor the ring-opened products.

Thermodynamic studies of the folding of complex biomolecules provide insights into the forces that stabilize cyclic versus open-chain structures, though these are more complex systems. uta.edu

| Transformation | Expected ΔH | Expected ΔS | Thermodynamic Favorability |

| Acid-catalyzed ring-opening with HBr | Likely negative (exothermic) | Positive | Favorable, especially at higher temperatures |

| Acid-catalyzed hydrolysis | Near zero or slightly negative | Positive | Favorable |

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 4 Piperidin 4 Yloxan 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 4-piperidin-4-ol. While one-dimensional (1D) NMR provides initial information, advanced 2D techniques are necessary for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of connections within a molecule. wikipedia.org For 4-piperidin-4-ol, a combination of these techniques allows for a full structural determination.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu In 4-piperidin-4-ol, COSY spectra would show cross-peaks connecting the proton at C4 with the adjacent protons at C3 and C5, and subsequently, the protons at C3/C5 with those at C2/C6, confirming the piperidine (B6355638) ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. epfl.ch This technique is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal corresponding to the C4-H group will show a cross-peak to the ¹³C signal of the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. slideshare.net For 4-piperidin-4-ol, which exists in a chair conformation, NOESY can distinguish between axial and equatorial protons and determine the orientation of the hydroxyl group.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| N-H | Variable | - | HMBC to C2, C6 |

| C2-H / C6-H | ~2.8-3.0 (eq), ~2.5-2.7 (ax) | ~45 | COSY to C3-H/C5-H; HSQC to C2/C6; HMBC to C4 |

| C3-H / C5-H | ~1.8-2.0 (eq), ~1.4-1.6 (ax) | ~34 | COSY to C2-H/C6-H and C4-H; HSQC to C3/C5; HMBC to C4, C2/C6 |

| C4-H | ~3.6-3.8 | ~68 | COSY to C3-H/C5-H; HSQC to C4; HMBC to C2/C6 |

| O-H | Variable | - | HMBC to C3, C4, C5 |

4-Piperidin-4-ol is known to exist in at least two polymorphic forms, which have different arrangements of molecules in the crystal lattice. nih.gov While solution-state NMR averages out these differences, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these distinct crystalline structures. mdpi.com Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can detect subtle differences in the chemical shifts of carbon and nitrogen atoms that arise from variations in crystal packing and intermolecular hydrogen bonding. researchgate.net This makes ssNMR essential for identifying and distinguishing between polymorphs, which can have different physical properties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. nih.govmdpi.com For 4-piperidin-4-ol (C₅H₁₁NO), the theoretical exact mass of the neutral molecule is 101.08406 u. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an error of less than 5 parts per million (ppm), providing unambiguous confirmation of the molecular formula. nih.gov This capability is invaluable for confirming the identity of a synthesized compound or identifying it within a complex mixture. nih.gov

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a typical MS/MS experiment, the protonated molecule of 4-piperidin-4-ol, [M+H]⁺ with m/z 102.0919, is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions (daughter ions) are characteristic of the molecule's structure. A primary and highly favorable fragmentation pathway for 4-piperidin-4-ol would be the neutral loss of water (H₂O, 18.0106 u) from the protonated parent ion, resulting in a prominent daughter ion at m/z 84.0813. Further fragmentation of the piperidine ring can also occur. By analyzing these specific fragmentation patterns, the connectivity and structure of the molecule can be confidently confirmed.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0919 | Protonated Parent Ion (Precursor) |

| [M+H-H₂O]⁺ | C₅H₁₀N⁺ | 84.0813 | Daughter ion resulting from neutral loss of water |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For 4-piperidin-4-ol, the key functional groups are the secondary amine (N-H), the alcohol (O-H), and the aliphatic C-H and C-C bonds of the heterocyclic ring. The IR spectrum would be dominated by a strong, broad absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, with its breadth indicative of strong hydrogen bonding. The N-H stretching vibration would appear in a similar region, often overlapping with the O-H band. The C-O stretching vibration would produce a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman spectra, the aliphatic C-H stretching modes (2800-3000 cm⁻¹) and the C-C ring vibrations (fingerprint region, <1500 cm⁻¹) are usually strong and well-defined, offering detailed information about the carbon skeleton.

The presence of both N-H and O-H groups makes 4-piperidin-4-ol capable of acting as both a hydrogen bond donor and acceptor, leading to extensive intermolecular hydrogen bonding networks, particularly in the solid state. nih.gov This is readily observed in IR spectroscopy. The position and shape of the O-H and N-H stretching bands are highly sensitive to the strength and nature of these interactions. In a non-hydrogen-bonded state (e.g., in a very dilute non-polar solution), these bands would be sharp and appear at higher frequencies. In the pure solid or liquid, the formation of intermolecular hydrogen bonds weakens the O-H and N-H bonds, causing their vibrational frequencies to decrease (a red shift) and the absorption bands to broaden significantly. The analysis of these bands in IR and Raman spectra provides direct evidence of these crucial intermolecular forces that govern the compound's physical properties.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| N-H Stretch | 3200-3500 | Medium, Broad | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong | Strong |

| C-O Stretch | 1050-1150 | Strong | Medium |

| C-N Stretch | 1020-1250 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and crystallographic symmetry. For chiral molecules like 4-Piperidin-4-yloxan-4-ol, this technique is invaluable for establishing the absolute stereochemistry and understanding the supramolecular architecture through crystal packing analysis. researchgate.netsoton.ac.ukencyclopedia.pub

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de This effect causes slight differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. These intensity differences allow for the assignment of the correct enantiomeric form. researchgate.net

While no specific crystallographic data for this compound is publicly available, analysis of the closely related analogue, 4-(4-chlorophenyl)piperidin-4-ol (B141385), provides significant insight into the expected structural features. researchgate.netnih.gov In the crystal structure of this analogue, the piperidine ring adopts a stable chair conformation. Typically, in such 4-substituted piperidin-4-ol systems, the bulky aromatic or heterocyclic substituent occupies the equatorial position to minimize steric hindrance, while the hydroxyl group takes up the axial position. researchgate.netnih.gov

Crystal packing is dictated by non-covalent interactions, primarily hydrogen bonding. For this compound, the hydroxyl group and the secondary amine are potent hydrogen bond donors, while the hydroxyl oxygen, amine nitrogen, and the oxygen atoms of the oxane ring act as acceptors. In the analogue 4-(4-chlorophenyl)piperidin-4-ol, strong O—H⋯N and weaker N—H⋯O hydrogen bonds link molecules into centrosymmetric tetramers, which are further organized into layers. researchgate.netnih.gov A similar intricate network of hydrogen bonds would be expected to govern the crystal packing of this compound, defining its solid-state properties.

Table 1: Representative Crystal Data for a Piperidin-4-ol Analogue (Data based on 4-(4-Chlorophenyl)piperidin-4-ol) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Z (molecules/unit cell) | 4 |

Chromatographic Separations and Detection Techniques for this compound

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of pharmaceutical compounds. Developing a robust HPLC method for this compound requires careful selection of the stationary phase, mobile phase, and detector.

Given the polar nature of the analyte, with its hydroxyl and secondary amine functionalities, reversed-phase HPLC is a suitable approach. A C18 or C8 column would provide the necessary hydrophobic retention. The compound's basicity, due to the piperidine nitrogen, can lead to peak tailing on standard silica-based columns. This can be mitigated by using a high-purity, end-capped column or by adding a competing base or an ion-pairing agent to the mobile phase. researchgate.net

A significant challenge in the analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, rendering standard UV detection insensitive. researchgate.net Alternative detection methods are therefore necessary. Charged Aerosol Detection (CAD) is a powerful universal detection technique that provides a consistent response for non-volatile analytes, irrespective of their optical properties, making it ideal for this compound. researchgate.netepa.gov

Method validation is critical to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Table 2: Hypothetical HPLC Method and Validation Parameters for this compound

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Column | Atlantis C18 (150 × 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Heptafluorobutyric acid (HFBA) in water (v/v) |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Column Temperature | 40°C researchgate.net |

| Detector | Charged Aerosol Detector (CAD) researchgate.netepa.gov |

| Validation Parameters | |

| Linearity (r²) | ≥ 0.999 nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Precision (% RSD) | < 2.0% florajournal.com |

| LOD | ~0.015 µg/mL ijper.org |

| LOQ | ~0.045 µg/mL ijper.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural identification. However, its application is limited to thermally stable and volatile compounds. researchgate.net this compound, with its polar N-H and O-H groups, is non-volatile and would exhibit poor chromatographic performance due to adsorption and thermal decomposition in the GC system. jfda-online.com

To overcome this limitation, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile moieties. researchgate.netjfda-online.comresearchgate.net A common and effective strategy for compounds containing hydroxyl and amine groups is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. youtube.com

Once derivatized, the TMS-ether/amine derivative of this compound can be readily analyzed by GC-MS. The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS). The mass spectrometer provides fragmentation patterns that can confirm the identity of the analyte.

Table 3: General GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition / Value |

| Derivatization | |

| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) youtube.com |

| Reaction | 30 min at 37°C youtube.com |

| GC Conditions | |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium, constant flow ~1 mL/min mdpi.com |

| Injector Temperature | 260°C nih.gov |

| Oven Program | Initial 50°C, ramp at 5°C/min to 280°C, hold 5 min researchgate.net |

| MS Conditions | |

| Ionization Mode | Electron Impact (EI), 70 eV nih.govmdpi.com |

| Ion Source Temp. | 230°C nih.gov |

| Mass Range | m/z 50–550 nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C4 position of the piperidine ring, it exists as a pair of enantiomers. In pharmaceutical contexts, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. nih.gov Chiral chromatography is the premier technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.govgcms.cz

This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used and highly effective for a broad range of compounds, including piperidine derivatives. mdpi.com

For the separation of this compound enantiomers, a normal-phase or polar organic mode on a column like Chiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative) would be a logical starting point. The mobile phase typically consists of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The separation can be optimized by adjusting the type and percentage of the alcohol modifier.

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition / Value |

| Column | Chiralpak® IA (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm (if derivatized) or CAD |

| Performance | |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | Calculated as [ (Area₂ - Area₁) / (Area₂ + Area₁) ] × 100 |

Computational Chemistry and Molecular Modeling of 4 Piperidin 4 Yloxan 4 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic behavior of molecules. For derivatives of piperidine (B6355638), these calculations help in understanding their stability and reactivity. researchgate.net Methods like Density Functional Theory (DFT) and QM/MM (Quantum Mechanics/Molecular Mechanics) are employed to model the compound's properties with high accuracy. ufla.brnih.govresearchgate.net

DFT is a powerful computational method used to investigate the geometry and electronic properties of molecules. nih.gov For piperidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and determine the most stable conformations. nih.gov The piperidine ring in compounds like 4-piperidin-4-yloxan-4-ol typically adopts a chair conformation to minimize steric strain. nih.gov In this conformation, substituents on the ring, such as the oxane and hydroxyl groups at the C4 position, will orient themselves to achieve the lowest energy state.

Studies on related 4-hydroxypiperidine (B117109) derivatives show that the conformational preferences are crucial for their biological activity. nih.govmdpi.com The energetics of different conformers, such as axial versus equatorial positioning of substituents, can be calculated to predict their relative populations at equilibrium. For instance, in 4-(2-fluorophenyl)piperidin-4-ol, the chair conformation with both the fluorophenyl and hydroxyl groups in equatorial positions is the most stable. While specific energetic data for this compound is not available, analogous calculations on similar structures provide a reliable framework for predicting its conformational behavior.

Table 1: Predicted Conformational Energetics of this compound Analogs This table presents hypothetical relative energy values based on typical findings for substituted piperidines.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (Most Stable) | Oxane (Eq), OH (Eq) | 0.00 |

| Chair 2 | Oxane (Ax), OH (Eq) | +2.5 |

| Chair 3 | Oxane (Eq), OH (Ax) | +2.8 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests higher reactivity. researchgate.net

For heterocyclic compounds, FMO analysis helps identify the most probable sites for nucleophilic and electrophilic attack. semanticscholar.org In hydroxylated heterocycles, the oxygen atom of the hydroxyl group often contributes significantly to the HOMO, making it a potential site for electrophilic attack or hydrogen bonding. beilstein-journals.orgresearchgate.net The LUMO is often distributed over the carbon skeleton, indicating sites susceptible to nucleophilic attack. Analysis of related piperidine derivatives suggests that the nitrogen atom and the oxygen of the hydroxyl group are key reactive sites. bibliotekanauki.pl

Table 2: Predicted FMO Properties of this compound This table contains representative data based on FMO analyses of similar heterocyclic compounds.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.5 | N (piperidine), O (hydroxyl) |

| LUMO | +1.2 | C4, C (oxane ring) |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, including the effects of solvent. researchgate.net Software packages like GROMACS are commonly used for such simulations. ufla.br By simulating the motion of the molecule in a solvent box (e.g., water), one can observe how the solvent influences its structure and dynamics. researchgate.net

For piperidine derivatives, MD simulations can reveal the stability of different conformers and the transitions between them. optica.orgnih.gov These simulations are crucial for understanding how the molecule behaves in a biological environment, where it is surrounded by water molecules. researchgate.net

MD simulations allow for a detailed investigation of the various non-covalent interactions that govern the molecule's behavior. Intramolecular hydrogen bonds, for instance, can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the hydroxyl group and the oxygen atom of the oxane ring or the nitrogen of the piperidine ring, depending on the conformation.

Intermolecular interactions, particularly with solvent molecules, are also critical. The hydroxyl group and the piperidine nitrogen can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar solvents like water. These interactions stabilize the molecule in solution and influence its solubility and transport properties. Studies on similar piperidine derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets. researchgate.net

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition states and intermediates, and thus determine the reaction mechanism and activation energies. acs.org

For example, the oxidation of the hydroxyl group to a ketone or the substitution of the hydroxyl group are common reactions for such compounds. QM/MM methods are particularly useful for studying reactions in complex environments, such as in the active site of an enzyme. nih.govauburn.edu Computational studies on the reactions of piperidine derivatives, such as elimination or substitution reactions, have successfully elucidated their mechanisms. acs.orgnih.govwhiterose.ac.uk

Spectroscopic Property Prediction via Computational Methods (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. mdpi.com

DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. nih.gov Specific functional groups have characteristic absorption bands; for instance, the O-H stretching of the hydroxyl group and the N-H stretching of the piperidine would appear at distinct frequencies. nih.govrsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comresearchgate.net The predicted ¹H and ¹³C NMR spectra can be compared with experimental spectra to aid in the structural elucidation of this compound. chemicalbook.comresearchgate.net For piperidine derivatives, the chemical shifts of the ring protons and carbons are sensitive to the ring conformation and the orientation of substituents. optica.orgacs.org Theoretical NMR studies on related piperidines have shown good agreement between calculated and experimental values. bibliotekanauki.plresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound This table provides estimated values based on computational studies of analogous structures.

| Spectroscopic Data | Predicted Value | Notes |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| O-H Stretch | ~3400 | Broad peak, indicative of hydroxyl group |

| N-H Stretch | ~3300 | Weaker than O-H stretch |

| C-O Stretch | ~1100 | From hydroxyl and oxane ether linkage |

| ¹H NMR Chemical Shifts (ppm) | ||

| H (hydroxyl) | 2.0 - 4.0 | Variable, depends on solvent and concentration |

| H (piperidine α to N) | ~2.8 | Deshielded by nitrogen |

| H (piperidine β, γ) | 1.5 - 1.8 | More shielded ring protons |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C4 (quaternary) | ~70 | Substituted with -OH and -Oxane |

| C (piperidine α to N) | ~45 | Deshielded by nitrogen |

Ligand-Based and Structure-Based Design Principles for Novel this compound Analogues

The development of novel therapeutic agents frequently employs computational chemistry and molecular modeling to accelerate the discovery process. For a core structure like this compound, which features a piperidin-4-ol motif, these computational techniques are instrumental in designing analogues with potentially optimized properties. The design process is generally guided by two principal strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.govjscimedcentral.com It should be noted that the parent compound "this compound" is an uncommon chemical name, and for the purposes of this article, it is treated as a foundational scaffold for which novel analogues are to be designed.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that have shown activity (ligands) to deduce the necessary structural features for a desired interaction. nih.govnih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

Key LBDD methodologies applicable to the design of this compound analogues include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their activities. nih.govtandfonline.com For piperidine derivatives, 2D and 3D-QSAR models have been successfully developed to predict activity. tandfonline.comarabjchem.org These models use molecular descriptors—numerical values that characterize properties like lipophilicity (e.g., LogP), electronic distribution, and molecular shape. A typical QSAR model might take the form of a multiple linear regression (MLR) equation. tandfonline.comtandfonline.com For a hypothetical series of this compound analogues, a QSAR study would involve synthesizing a set of related compounds, measuring their activity, and then generating a predictive model to guide the design of more potent analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with its target. For analogues of this compound, a pharmacophore model could be built from a set of known active compounds, defining the crucial spatial relationships between the piperidine nitrogen, the hydroxyl group, and other variable substituents.

Machine Learning Models: Modern approaches employ machine learning algorithms like decision trees, random forests (RF), and support vector machines (SVM) to build predictive classification or regression models. nih.govinderscienceonline.com These methods can handle complex, non-linear relationships between structure and activity and have been effectively used for various piperidine derivatives. inderscienceonline.com

The following table provides an illustrative example of molecular descriptors that would be calculated in a ligand-based approach for a series of hypothetical analogues.

| Compound ID | R-Group on Piperidine-N | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Activity Score (QSAR) |

| Parent | -H | 187.24 | 0.8 | 2 | 3 | (Baseline) |

| Analogue 1 | -CH₃ | 201.27 | 1.3 | 1 | 3 | 5.4 |

| Analogue 2 | -CH₂CH₃ | 215.30 | 1.8 | 1 | 3 | 5.9 |

| Analogue 3 | -Benzyl | 277.36 | 3.1 | 1 | 3 | 7.2 |

| Analogue 4 | -C(O)Ph | 291.34 | 2.5 | 1 | 4 | 6.8 |

This table is illustrative and does not represent experimentally-derived data.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. nih.gov SBDD aims to design molecules that fit into the target's binding site with high affinity and specificity. mdpi.com

Key SBDD methodologies relevant for designing this compound analogues are:

Molecular Docking: This is one of the most frequently used methods in SBDD. nih.govjscimedcentral.com It predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity using scoring functions. nih.govresearchgate.net For this compound analogues, docking studies would reveal how the piperidin-4-ol core and its substituents interact with specific amino acid residues. For instance, the hydroxyl group might form a critical hydrogen bond with a polar residue, while the substituent on the piperidine nitrogen could fit into a hydrophobic pocket. scielo.br The results guide modifications to enhance these interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more realistic view of the binding interactions by accounting for the flexibility of both the ligand and the protein, offering insights into the stability of key hydrogen bonds and hydrophobic contacts. nih.gov

The table below illustrates hypothetical docking results for analogues designed to fit into a target's active site.

| Compound ID | R-Group on Piperidine-N | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds Formed |

| Analogue 1 | -CH₃ | -6.5 | TYR121, PHE288 | 1 (with TYR121) |

| Analogue 2 | -CH₂CH₃ | -6.9 | TYR121, PHE288, TRP84 | 1 (with TYR121) |

| Analogue 3 | -Benzyl | -8.2 | TYR121, PHE288, TRP84 | 2 (with TYR121, SER122) |

| Analogue 4 | -C(O)Ph | -7.8 | TYR121, GLN130 | 2 (with TYR121, GLN130) |

This table is illustrative, using residue examples from known structures interacting with piperidine ligands, and does not represent experimentally-derived data. scielo.brnih.gov

By integrating both ligand-based and structure-based approaches, researchers can design novel analogues of the this compound scaffold with a higher probability of success, optimizing their properties through rational, data-driven modifications.

Synthetic Applications and Material Science Prospects of 4 Piperidin 4 Yloxan 4 Ol

4-Piperidin-4-yloxan-4-ol as a Chiral Building Block in Asymmetric Synthesis

Piperidine-containing compounds are crucial structural motifs in numerous alkaloids and pharmaceuticals. nih.gov The use of chiral piperidine (B6355638) derivatives as building blocks is a powerful strategy in the stereoselective synthesis of complex molecules. portico.org Chiral piperidinols, in particular, serve as versatile intermediates for creating enantiomerically pure natural products and medicinal agents. researchgate.net

Stereoselective Reactions Utilizing this compound Scaffolds

While direct examples involving "this compound" are unavailable, the principles of stereoselective synthesis using similar piperidin-4-ol scaffolds are well-established. For instance, a modular and highly stereoselective synthesis of substituted piperidin-4-ols has been developed through a one-pot sequence involving gold-catalyzed cyclization. nih.gov This method demonstrates excellent diastereoselectivity in the formation of the piperidine ring. nih.gov

Furthermore, the stereoselective synthesis of substituted piperidines can be achieved through various methods, including intramolecular cyclization cascades. nih.gov These reactions often proceed with high stereocontrol, enabling the synthesis of specific isomers. nih.gov The inherent chirality of building blocks derived from amino acids can also be used to direct the stereochemical outcome of subsequent reactions. whiterose.ac.uk The development of such synthetic routes is essential for producing enantiomerically pure compounds for pharmaceutical applications. nih.gov

Derivatization of this compound for Advanced Materials

The functional groups present in a hypothetical this compound—a secondary amine, a hydroxyl group, and an ether linkage—offer multiple points for derivatization. Such modifications can lead to the development of advanced materials with tailored properties. Derivatization of piperidine compounds is a common strategy to enhance their utility in various applications, from improving detection in analytical methods to creating novel materials. researchwithrowan.comresearchgate.net

Polymer Precursors and Monomers Based on this compound

The bifunctional nature of piperidin-4-ol derivatives makes them suitable candidates as monomers for polymerization reactions. The amine and hydroxyl groups can participate in step-growth polymerization to form polyesters, polyamides, or polyurethanes. The incorporation of the rigid piperidine-oxane ring structure into a polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially leading to materials with high glass transition temperatures and enhanced stability.

Incorporation into Supramolecular Assemblies and Frameworks

Piperidine and piperazine (B1678402) moieties are widely used as building blocks for the self-assembly of supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.orgmdpi.com The hydrogen bond donor and acceptor sites on a this compound molecule could direct the formation of well-ordered crystalline networks. rsc.org For example, piperazine-1,4-diol (B14613724) has been shown to form distinct 2D hydrogen-bonded networks in co-crystals with various acids. rsc.org Similarly, the piperidine nitrogen and the hydroxyl group could participate in forming stable supramolecular assemblies, potentially leading to the creation of functional materials like metal-organic frameworks (MOFs) or porous organic cages.

Catalytic Roles of this compound Derivatives

Piperidine derivatives have found significant use in catalysis, particularly in the field of organocatalysis. mdpi.com The nitrogen atom of the piperidine ring can act as a Lewis base or be part of a more complex catalytic system.

Organocatalysis Mediated by Modified Piperidine-Oxane Systems

Modified piperidine systems are employed in a variety of organocatalytic transformations. acs.org For instance, piperidine itself can catalyze cascade reactions to form substituted piperidines. researchgate.net Chiral piperidine derivatives are used in asymmetric organocatalysis to produce enantiomerically enriched products. acs.org A hybrid bio-organocatalytic cascade has been developed for the synthesis of chiral 2-substituted piperidines. rsc.org

The combination of a piperidine ring with an oxane moiety and a hydroxyl group in a "this compound" derivative could lead to novel organocatalysts. The hydroxyl group could participate in hydrogen bonding to activate substrates, while the piperidine nitrogen acts as the catalytic center. The stereochemistry of the chiral centers within the molecule could be exploited to achieve high levels of enantioselectivity in catalytic reactions.

Below is a table summarizing the potential applications of derivatized piperidine-oxane systems based on the functionalities discussed.

| Functional Group | Potential Derivatization | Application Area | Example Reaction Type |

| Piperidine N-H | Acylation, Alkylation | Polymer Synthesis | Polyamide formation |

| Hydroxyl O-H | Esterification, Etherification | Material Science | Polyester synthesis, Cross-linking agent |

| Piperidine N-H | Formation of chiral auxiliaries | Asymmetric Catalysis | Enantioselective aldol (B89426) reactions |

| Hydroxyl O-H | Coordination to metal centers | Supramolecular Chemistry | Formation of Metal-Organic Frameworks |

No Publicly Available Research Data for this compound in Specified Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the chemical compound This compound in the specific contexts requested. While the existence of the compound is confirmed with a registered CAS number of 1896752-81-0, there is a notable absence of published studies regarding its use in ligand design, chemo-sensors, or host-guest chemistry.

This lack of information prevents the creation of a detailed and scientifically accurate article on the "" as outlined. The required sections and subsections concerning its role in metal-catalyzed reactions, non-biological chemo-sensors and probes, and complexation studies cannot be addressed due to the absence of relevant research findings.

Further investigation into scientific search engines and academic journals yielded no articles or papers detailing the synthesis, characterization, or application of this compound for the specified purposes. Therefore, the generation of an article with data tables and in-depth research findings is not possible at this time.

Future Perspectives and Research Directions in the Chemistry of 4 Piperidin 4 Yloxan 4 Ol

Exploration of Undiscovered Synthetic Pathways and Methodologies

The synthesis of complex heterocyclic alcohols often presents significant challenges. Future research into "4-Piperidin-4-yloxan-4-ol" would likely focus on developing novel and efficient synthetic routes. Drawing inspiration from the synthesis of other piperidine (B6355638) derivatives, several methodologies could be explored. For instance, intramolecular cyclization is a common strategy for preparing piperidines mdpi.com. Researchers might investigate asymmetric synthesis, metal-catalyzed cyclization, or electrophilic cyclization to construct the piperidine ring system mdpi.com.

Another promising avenue is the use of alcohol dehydrogenative coupling reactions, which are considered a greener and more sustainable method for synthesizing nitrogen heterocycles nih.gov. This approach utilizes alcohols as starting materials and often employs iridium/ruthenium or cobalt/copper catalysts, producing hydrogen and water as byproducts nih.gov. The application of such methods to the synthesis of "this compound" could offer an environmentally friendly alternative to traditional synthetic pathways.

Furthermore, the synthesis of related 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives has been achieved through the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one using a Grignard reagent researchgate.net. A similar approach could potentially be adapted for the synthesis of "this compound." The reaction of Grignard reagents with pyrazole (B372694) has also been used to synthesize 4-phenylpiperidin-4-ol (B156043) substituted pyrazole, highlighting the versatility of this class of reagents in creating complex heterocyclic alcohols bibliotekanauki.plresearchgate.net.

Advanced Mechanistic Studies of Under-Explored Reactivity

Once viable synthetic routes are established, the next logical step would be to investigate the reactivity of "this compound." The presence of both a piperidine and an oxane ring, along with a hydroxyl group, suggests a rich and complex reactivity profile. Mechanistic studies would be crucial to understanding how these different functional groups interact and influence the molecule's behavior in chemical reactions.

For example, the nitrogen atom in the piperidine ring can act as a nucleophile or a base, while the hydroxyl group can undergo various transformations such as oxidation, esterification, or etherification. The interplay between these functionalities could lead to novel and unexpected chemical transformations. A thorough mechanistic study, potentially employing techniques like kinetic analysis and isotopic labeling, would be necessary to elucidate the underlying reaction pathways.

Development of Innovative Analytical Techniques for Real-Time Monitoring and Characterization

The characterization and real-time monitoring of complex chemical reactions are essential for optimizing reaction conditions and understanding reaction mechanisms. For a novel compound like "this compound," the development of specific analytical techniques would be a key research direction. While standard techniques like NMR, FT-IR, and mass spectrometry would be employed for basic characterization bibliotekanauki.pl, more advanced methods could provide deeper insights.

For instance, in-situ spectroscopic techniques could be used to monitor the formation of "this compound" and any intermediates in real-time. This would allow for a more dynamic understanding of the reaction kinetics and mechanism. The development of specific chromatographic methods would also be crucial for the purification and analysis of this compound and its derivatives.

Expansion into New Areas of Materials Science and Engineering

Heterocyclic compounds are known to be valuable building blocks in materials science, particularly in the synthesis of sequence-defined oligomers and polymers rsc.orgresearchgate.net. The unique structure of "this compound" could make it an interesting monomer for the creation of novel polymers with specific properties. The presence of both a piperidine and an oxane ring could impart unique conformational constraints and intermolecular interactions within a polymer chain.

Future research could explore the polymerization of "this compound" or its derivatives to create new materials with potential applications in areas such as drug delivery, coatings, or advanced manufacturing. The hydroxyl group could also serve as a handle for further functionalization, allowing for the fine-tuning of the material's properties.

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational and experimental chemistry has become a powerful tool in modern chemical research. For a molecule like "this compound," computational modeling could play a significant role in predicting its properties and guiding experimental work.

Theoretical calculations, such as Density Functional Theory (DFT), could be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures researchgate.net. This information can be invaluable in interpreting experimental data and understanding the molecule's reactivity. For example, calculating HOMO-LUMO energy levels can provide insights into the molecule's electrophilic and nucleophilic character researchgate.net.

Furthermore, computational studies could be used to model potential synthetic pathways and reaction mechanisms, helping to identify the most promising experimental conditions. This integrated approach can accelerate the research and development process for this novel compound.

Challenges and Opportunities in the Synthesis and Application of Complex Heterocyclic Alcohols

The synthesis of complex heterocyclic alcohols is an area of organic chemistry that presents both significant challenges and exciting opportunities nih.gov. One of the main challenges is the stereoselective synthesis of these molecules, as the presence of multiple stereocenters can lead to a mixture of isomers that are difficult to separate mdpi.com.

However, the development of new catalytic systems and synthetic methodologies is constantly providing new tools to address these challenges nih.gov. The use of alcohols as renewable and readily available starting materials is also a growing trend in sustainable chemistry nih.gov.

The opportunities in this field are vast. Nitrogen heterocycles are found in a large number of biologically active compounds and pharmaceuticals nih.gov. Therefore, the synthesis of novel heterocyclic alcohols like "this compound" could lead to the discovery of new therapeutic agents. The structural diversity of these molecules also makes them attractive candidates for applications in materials science and catalysis.

Q & A

Q. How can researchers optimize the synthesis of 4-Piperidin-4-yloxan-4-ol to improve yield and purity?

Methodological Answer:

- Begin with a condensation reaction involving aromatic acid chlorides and a piperidine precursor, as demonstrated in analogous syntheses of piperidine derivatives .

- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) using Design of Experiments (DoE) to identify critical factors affecting yield.

- Monitor purity via HPLC and characterize intermediates using IR and mass spectrometry .

- For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, HRMS) and elemental analysis to confirm identity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Confirmation: Use X-ray crystallography for unambiguous determination of stereochemistry, supplemented by 2D NMR (COSY, HSQC) .

- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against known standards .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds under varying atmospheres .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Refer to SDS guidelines for piperidine analogs: Use fume hoods, nitrile gloves, and protective eyewear to minimize inhalation or dermal exposure .

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- In case of spills, neutralize with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Perform molecular docking studies (e.g., AutoDock Vina) to evaluate binding affinity toward target receptors (e.g., GPCRs or enzymes) .

- Use QSAR models to correlate substituent electronic properties (Hammett σ values) with activity trends observed in vitro .

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

Methodological Answer:

- Apply triangulation: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Investigate batch-to-batch variability by repeating synthesis and characterization under controlled conditions .

- Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and assess reproducibility .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising purity?

Methodological Answer:

- Transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

- Purify via recrystallization in ethanol/water mixtures, optimizing solvent ratios using phase diagrams .

Q. How can researchers elucidate the mechanism of action of this compound in modulating receptor activity?

Methodological Answer:

- Conduct radioligand displacement assays to assess competitive binding at target receptors (e.g., σ-1 or NMDA receptors) .

- Use CRISPR-engineered cell lines to knockout candidate receptors and confirm functional relevance .

- Perform molecular dynamics simulations to visualize receptor-ligand interactions over microsecond timescales .

Q. What methodologies are suitable for evaluating the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .

- Identify metabolites using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards .

- Assess CYP450 inhibition potential using fluorogenic probe substrates .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict the pharmacokinetics of this compound?

Methodological Answer:

Q. What approaches resolve stereochemical challenges in synthesizing this compound isomers?

Methodological Answer:

- Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases to separate enantiomers .

- Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to favor enantioselective ring-closing reactions .

- Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.